A Technical Guide to the Physicochemical Properties of L-lysyl-L-alanine
A Technical Guide to the Physicochemical Properties of L-lysyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysyl-L-alanine (Lys-Ala) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine. Dipeptides are of significant interest in pharmaceutical and biotechnological research due to their role as signaling molecules, their potential as drug delivery vectors, and their unique physicochemical properties that differ from their constituent amino acids. This technical guide provides an in-depth overview of the core physicochemical properties of L-lysyl-L-alanine, detailed experimental protocols for their determination, and a summary of the known biological roles of its constituent amino acids.
Chemical Structure and General Properties
L-lysyl-L-alanine is formed through the condensation of the carboxyl group of L-lysine with the amino group of L-alanine, creating a peptide bond. The structure features a free α-amino group and a side-chain amino group from the lysine residue, and a free carboxyl group from the alanine residue, making it a basic dipeptide.
Table 1: General Physicochemical Properties of L-lysyl-L-alanine
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N₃O₃ | PubChem[1] |
| Molecular Weight | 217.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 217.14264148 Da | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Computed LogP (XLogP3) | -3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Quantitative Physicochemical Data
While specific experimental data for L-lysyl-L-alanine is limited in publicly available literature, the following sections detail the theoretical basis and established experimental protocols for determining its key physicochemical properties.
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide like L-lysyl-L-alanine, the pI can be estimated based on the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side-chain amino group of lysine. The pI is calculated by averaging the pKa values of the two groups that are protonated and deprotonated to form the neutral zwitterionic species. Given the basic side chain of lysine, the pI of L-lysyl-L-alanine is expected to be in the basic range. One estimation suggests a pI of around 10.20, calculated by averaging the pKa values of the two amino groups.[2]
Solubility
The solubility of peptides is influenced by their amino acid composition, sequence, and the pH of the solvent. L-lysyl-L-alanine, with its charged lysine residue, is expected to be soluble in aqueous solutions. Peptide solubility is generally lowest at its isoelectric point, where the absence of a net charge reduces electrostatic repulsion between molecules.
Stability
The stability of dipeptides in aqueous solution is primarily affected by pH and temperature, leading to degradation primarily through hydrolysis of the peptide bond. The degradation of dipeptides typically follows pseudo-first-order kinetics. Maximum stability is often observed at a pH between the pKa values of the terminal carboxyl and amino groups.
Experimental Protocols
Determination of Isoelectric Point by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of ionizable groups and the isoelectric point of peptides.[3]
Methodology:
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Sample Preparation: Accurately weigh approximately 2-3 mg of L-lysyl-L-alanine and dissolve it in a known volume of deionized water. Adjust the initial pH to a low value (e.g., pH 1.5-2.0) with a standard acid solution (e.g., 0.1 M HCl) to ensure all ionizable groups are fully protonated.
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Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized base solution (e.g., 0.1 M NaOH) of known concentration, adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant. Continue the titration until the pH reaches a high value (e.g., pH 11-12) to ensure all ionizable groups have been deprotonated.
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Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of minimum slope).
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pI Calculation: Identify the pKa values for the α-carboxyl group, the α-amino group, and the lysine side-chain amino group. The isoelectric point (pI) is calculated by averaging the pKa values of the two amino groups.
Determination of Aqueous Solubility by Gravimetric Method
The gravimetric method is a reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.
Methodology:
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Sample Preparation: Add an excess amount of L-lysyl-L-alanine to a known volume of deionized water in a sealed container to create a saturated solution.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
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Sample Analysis: Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.
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Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum or by gentle heating.
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Mass Determination: Weigh the container with the dried solute. The mass of the dissolved L-lysyl-L-alanine is the difference between this weight and the initial weight of the empty container.
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Solubility Calculation: Calculate the solubility in terms of g/L or mol/L.
Assessment of Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to assess the stability of peptides by monitoring their degradation over time under various conditions.
Methodology:
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Sample Preparation: Prepare solutions of L-lysyl-L-alanine of known concentration in a series of buffers with different pH values.
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Incubation: Incubate the solutions at various controlled temperatures.
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Time-Point Sampling: At regular time intervals, withdraw an aliquot from each solution.
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HPLC Analysis: Analyze each aliquot using a stability-indicating reverse-phase HPLC method. The mobile phase composition should be optimized to achieve good separation between the intact dipeptide and its potential degradation products.
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Quantification: Monitor the elution profile using a UV detector (typically at 210-220 nm for the peptide bond). The concentration of the remaining intact L-lysyl-L-alanine is determined by integrating the area of its corresponding peak.
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Kinetic Analysis: Plot the natural logarithm of the concentration of L-lysyl-L-alanine against time. For a first-order degradation process, the plot will be linear, and the degradation rate constant (k) can be determined from the slope of the line.
Biological Context
While specific biological activities of the dipeptide L-lysyl-L-alanine are not extensively documented, the functions of its constituent amino acids provide insights into its potential physiological roles.
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L-Lysine: An essential amino acid crucial for protein synthesis, collagen formation, calcium absorption, and the production of carnitine, which is involved in fatty acid metabolism.[4] L-lysine also plays a role in the immune system by supporting the production of antibodies.[5]
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L-Alanine: A non-essential amino acid that is a major component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. L-alanine is also involved in the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
The dipeptide L-lysyl-L-alanine may be involved in similar pathways or could be a substrate for dipeptidyl peptidases, playing a role in protein turnover and amino acid homeostasis.
Conclusion
L-lysyl-L-alanine is a basic dipeptide with physicochemical properties that are dictated by its constituent amino acids. While specific experimental data is sparse, established analytical techniques provide a clear framework for the comprehensive characterization of its isoelectric point, solubility, and stability. A thorough understanding of these properties is essential for its potential applications in drug development, as a research tool, or in various biotechnological processes. Further research is warranted to elucidate the specific biological functions of this dipeptide.
